Rodatristat - 1673568-73-4

Rodatristat

Catalog Number: EVT-271582
CAS Number: 1673568-73-4
Molecular Formula: C27H27ClF3N5O3
Molecular Weight: 562.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rodatristat, also known as KAR5417, is a potent, peripherally-acting inhibitor of tryptophan hydroxylase 1 (TPH1) [, , ]. TPH1 is the rate-limiting enzyme responsible for the biosynthesis of serotonin []. Rodatristat itself is a metabolically stable active metabolite of its prodrug, rodatristat ethyl [, ]. Research on rodatristat focuses on its potential to treat pulmonary arterial hypertension (PAH) by inhibiting serotonin production within the lungs and circulatory system [, , , , , ].

Future Directions
  • Clinical Trials: Continued clinical trials are essential to evaluate the safety and efficacy of rodatristat in humans with PAH. ELEVATE 2 (NCT04712669) is a Phase 2b clinical trial currently underway to assess the effects of rodatristat ethyl in PAH patients [, ].

Rodatristat Ethyl

Compound Description: Rodatristat ethyl is the prodrug of rodatristat. It is a potent, peripherally selective inhibitor of tryptophan hydroxylase 1 (TPH1) . Rodatristat ethyl is being investigated for the treatment of pulmonary arterial hypertension (PAH) .

Relevance: Rodatristat ethyl is metabolized in the body to produce rodatristat, the active compound that exerts the desired pharmacological effect. Rodatristat ethyl is designed to improve the oral bioavailability and pharmacokinetic profile of rodatristat .

KAR5417

Compound Description: KAR5417 is a potent and metabolically stable tryptophan hydroxylase (TPH) inhibitor . It is the active metabolite of another prodrug, RVT-1201, which is also under investigation for the treatment of PAH .

Relevance: KAR5417, similar to rodatristat, targets the serotonin synthesis pathway by inhibiting TPH. Both compounds aim to reduce serotonin levels, which are implicated in the pathogenesis of PAH. While their specific chemical structures differ, their shared target and therapeutic application make them closely related .

5-Hydroxyindoleacetic Acid (5-HIAA)

Compound Description: 5-Hydroxyindoleacetic acid (5-HIAA) is the primary metabolite of serotonin. It is used as a biomarker to assess serotonin levels in the body .

Relevance: In the context of rodatristat research, 5-HIAA levels are measured to evaluate the drug's efficacy in reducing serotonin biosynthesis. A decrease in 5-HIAA levels indicates that rodatristat is effectively inhibiting TPH1 and reducing serotonin production .

Ambrisentan

Compound Description: Ambrisentan is an endothelin receptor antagonist used as a treatment for PAH. It works by blocking the effects of endothelin, a peptide that causes blood vessels to constrict .

Relevance: Studies have investigated the potential synergistic effects of combining rodatristat ethyl with ambrisentan for treating PAH . The rationale behind this combination therapy lies in targeting multiple pathways involved in PAH pathogenesis, potentially leading to enhanced therapeutic outcomes .

Overview

Rodatristat is a novel compound primarily investigated for its therapeutic potential in treating pulmonary arterial hypertension. It acts as a prodrug for rodatristat ethyl, which selectively inhibits tryptophan hydroxylase 1, the rate-limiting enzyme in serotonin biosynthesis. Elevated serotonin levels have been implicated in the pathogenesis of pulmonary arterial hypertension, making this compound a promising candidate for intervention.

Source and Classification

Rodatristat is classified as a first-in-class prodrug that targets the peripheral synthesis of serotonin. It has been studied in clinical trials, particularly the ELEVATE 2 trial, which focuses on its efficacy and safety in patients with pulmonary arterial hypertension. The compound is designed to reduce serotonin levels, thereby potentially ameliorating the vascular remodeling associated with this condition .

Synthesis Analysis

Methods and Technical Details

The synthesis of rodatristat ethyl involves several enzymatic approaches that aim to produce chiral intermediates efficiently. These methods emphasize sustainability and green chemistry principles. Specific techniques include using biocatalysts to achieve enantiopure products, which are crucial for the pharmacological activity of the compound .

The synthesis process typically includes:

  • Starting Materials: Precursors that can be converted into the desired chiral intermediate.
  • Enzymatic Catalysis: Utilizing enzymes to facilitate specific reactions while minimizing by-products.
  • Purification: Techniques such as chromatography to isolate the final product from reaction mixtures.
Molecular Structure Analysis

Structure and Data

The molecular structure of rodatristat ethyl can be represented with specific chemical formulae detailing its composition. The compound's structural formula indicates functional groups that are critical for its biological activity.

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: Approximately 373.42 g/mol
  • Structural Features: Contains a sulfonamide group, which is significant for its interaction with the target enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

Rodatristat undergoes several key reactions during its metabolic processing:

  • Hydrolysis: Converts rodatristat ethyl into its active form, rodatristat, which inhibits tryptophan hydroxylase.
  • Serotonin Biosynthesis Inhibition: By targeting tryptophan hydroxylase, it reduces serotonin production, leading to decreased pulmonary vascular remodeling.

These reactions are essential for understanding how rodatristat functions at a biochemical level and its potential side effects related to serotonin modulation.

Mechanism of Action

Process and Data

Rodatristat exerts its pharmacological effects primarily through the inhibition of tryptophan hydroxylase 1, leading to reduced synthesis of serotonin. This mechanism is crucial in mitigating the pathological processes associated with pulmonary arterial hypertension:

  1. Inhibition of Serotonin Production: By reducing serotonin levels, rodatristat helps prevent the proliferation of pulmonary artery smooth muscle cells.
  2. Impact on Vascular Remodeling: Lower serotonin concentrations may reverse or halt changes in pulmonary vascular structure, improving hemodynamics in patients with pulmonary arterial hypertension .

Clinical studies have shown that doses of rodatristat ethyl lead to significant reductions in 5-hydroxyindoleacetic acid, a major metabolite of serotonin, indicating effective inhibition of serotonin biosynthesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rodatristat exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited water solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on formulation but is essential for determining storage conditions.

These properties are vital for formulating the drug into effective therapeutic preparations.

Applications

Scientific Uses

Rodatristat is primarily investigated for its application in treating pulmonary arterial hypertension. Its unique mechanism of action offers potential benefits over existing therapies by directly targeting serotonin synthesis rather than merely affecting downstream signaling pathways. Ongoing research continues to explore its efficacy in combination therapies and long-term outcomes in patients with pulmonary arterial hypertension .

Biochemical and Pharmacological Foundations of Rodatristat

Molecular Structure and Prodrug Activation Mechanism of Rodatristat Ethyl

Rodatristat (chemical name: (S)-8-(2-amino-6-((R)-1-(5-chloro-[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid) is a potent tryptophan hydroxylase inhibitor with the molecular formula C₂₇H₂₇ClF₃N₅O₃ and a molecular weight of 561.98 g/mol [3] [8] [9]. The compound features a stereochemically defined structure with critical (R) and (S) configurations that determine its biological activity. The active molecule exists as a zwitterion at physiological pH, containing both a carboxylic acid moiety and a basic secondary amine within its spirocyclic proline core [5].

Rodatristat ethyl (KAR5585, RVT-1201) serves as the ethyl ester prodrug with the molecular formula C₂₉H₃₁ClF₃N₅O₃ and molecular weight 590.04 g/mol [10]. This prodrug strategy significantly enhances the compound's oral bioavailability by:

  • Lipophilicity Enhancement: The ethyl ester masks the polar carboxylic acid group, improving intestinal absorption
  • Enzymatic Activation: Esterases in the intestinal mucosa and liver hydrolyze the ethyl ester to release active rodatristat
  • Tissue Distribution: The prodrug facilitates preferential distribution to peripheral tissues including the pulmonary vasculature [2] [10]

Table 1: Molecular Properties of Rodatristat and Its Prodrug

PropertyRodatristatRodatristat Ethyl
CAS Number1673568-73-41673571-51-1
Molecular FormulaC₂₇H₂₇ClF₃N₅O₃C₂₉H₃₁ClF₃N₅O₃
Molecular Weight (g/mol)561.98590.04
Key Functional GroupsCarboxylic acid, secondary amine, chlorobiphenyl, trifluoroethoxyEthyl ester, secondary amine, chlorobiphenyl, trifluoroethoxy
XLogP33.24.1
Hydrogen Bond Donors32
Hydrogen Bond Acceptors88 [3] [8] [9]

The activation pathway demonstrates stereochemical specificity, with the (R)-configuration at the chiral center of the trifluoroethoxy side chain being essential for target engagement. This structural precision results in optimal positioning within the TPH1 active site, while the spirocyclic proline scaffold provides conformational restraint that enhances binding affinity [5].

Tryptophan Hydroxylase 1 (TPH1) Inhibition: Target Selectivity and Kinetics

Rodatristat functions as a competitive, reversible inhibitor of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in peripheral serotonin biosynthesis. The compound exhibits potent inhibition with an IC₅₀ of 33 nM against human TPH1 and 7 nM against TPH2 in enzymatic assays [1]. This dual inhibition profile initially raised concerns about potential central nervous system effects, but the compound's physicochemical properties and pharmacokinetic behavior effectively restrict its activity to peripheral tissues [2] [6].

The molecular basis for TPH1 inhibition involves three key interactions:

  • Spirocyclic Proline Core: Occupies the tetrahydrobiopterin cofactor binding pocket through hydrogen bonding with Glu317 and van der Waals interactions
  • Chlorobiphenyl Moiety: Engages hydrophobic subpockets in the enzyme's catalytic domain
  • Trifluoroethoxy Group: Forms halogen bonds with Phe241 and Ser336 within the active site [5]

Table 2: Inhibition Kinetics of Rodatristat Against TPH Isoforms

ParameterTPH1TPH2
IC₅₀ (nM)337
Kᵢ (nM)12 ± 23.5 ± 0.8
Residence Time (min)42 ± 668 ± 9
Selectivity Ratio (TPH2/TPH1)1:0.21-
MechanismCompetitive with tryptophanCompetitive with tryptophan [1] [5]

The functional consequences of TPH1 inhibition include significant reduction of serotonin biosynthesis in peripheral tissues. In preclinical models, rodatristat administration (50 mg/kg orally) decreased intestinal serotonin concentrations by 78% and lung serotonin by 62% within 4 hours [1] [10]. The reduction in serotonin production correlates with decreased levels of 5-hydroxyindoleacetic acid (5-HIAA), the primary serotonin metabolite. Clinical studies in healthy volunteers demonstrated dose-dependent reductions in plasma and urinary 5-HIAA, with 600 mg twice daily of rodatristat ethyl achieving >80% reduction from baseline [2].

The spirocyclic proline scaffold was specifically optimized to achieve extended residence time within the TPH1 active site. Structural modifications at position 4 of the pyrimidine ring enhanced target engagement duration without compromising selectivity. This prolonged target occupancy translates to sustained serotonin reduction despite fluctuating plasma concentrations of the drug [5].

Peripheral vs. Central Serotonin Biosynthesis Modulation

Rodatristat demonstrates exceptional selectivity for peripheral serotonin synthesis due to three complementary mechanisms:

  • Blood-Brain Barrier Impermeability: The compound's high polarity (cLogP = 3.2) and zwitterionic character at physiological pH prevent significant CNS penetration
  • Differential Isoform Engagement: Though potent against both isoforms, unbound brain concentrations remain below the IC₅₀ for TPH2 at therapeutic doses
  • Prodrug Design: Rodatristat ethyl undergoes first-pass metabolism, further limiting systemic exposure to the active form [2] [6]

Quantitative whole-body autoradiography studies in rats confirm negligible brain exposure following oral administration of radiolabeled rodatristat ethyl. At the efficacious dose of 100 mg/kg/day, brain concentrations of rodatristat remained below 5% of plasma levels and >50-fold lower than the TPH2 IC₅₀ value [2]. This peripheral restriction was functionally validated by the absence of serotonin reduction in brain tissue and no behavioral changes in rodent models, contrasting with the significant serotonin depletion observed in intestinal and pulmonary tissues [1] [6].

Table 3: Tissue-Specific Effects of Rodatristat on Serotonin Biosynthesis

TissueSerotonin Reduction (%)TPH1 Expression in PAHFunctional Consequence
Intestinal mucosa78-85%NormalReduced serotonin release into portal circulation
Lung parenchyma60-68%3.5-fold increasedAttenuated pulmonary artery smooth muscle proliferation
Platelets45-50%AbsentDecreased serotonin storage and release
Brain stem<5%Absent (TPH2 present)No alteration in central serotonergic function [1] [2] [5]

The therapeutic rationale for peripheral serotonin modulation in pulmonary arterial hypertension (PAH) originates from the established pathobiology:

  • Pulmonary endothelial cells demonstrate 3.5-fold increased TPH1 expression in PAH patients
  • Locally produced serotonin acts as both a vasoconstrictor and potent mitogen for pulmonary artery smooth muscle cells
  • Serotonin activates both receptor-mediated (5-HT1B) and transporter-dependent (SERT) proliferative pathways [2] [4] [6]

Preclinical studies demonstrated that rodatristat ethyl (100 mg/kg/day for 28 days) significantly reduced pulmonary vessel wall thickness (42% reduction) and occlusion scores (67% reduction) in the monocrotaline-induced PAH model [10]. However, translation to clinical outcomes has been complex. The phase 2b ELEVATE-2 trial revealed that while rodatristat ethyl achieved target engagement (significant 5-HIAA reduction), it unexpectedly increased pulmonary vascular resistance in PAH patients. This paradoxical effect may stem from compensatory mechanisms or off-target effects, as systemic vascular resistance also increased substantially [4] [7].

The compound's preferential accumulation in lung tissue (lung-to-plasma ratio of 8.5:1) theoretically positions it as an ideal pulmonary therapeutic [2]. However, emerging evidence suggests that different chemical classes of TPH1 inhibitors produce divergent effects on pulmonary hemodynamics. Novel inhibitors with distinct chemotypes (TPT-001, TPT-004) show more favorable profiles in the Sugen-hypoxia model, indicating that the clinical outcomes with rodatristat ethyl may reflect compound-specific effects rather than a failure of the TPH1 inhibition strategy overall [6] [7].

Table 4: Rodatristat Nomenclature

Identifier TypeDesignation
Systematic IUPAC Name(S)-8-(2-amino-6-((R)-1-(5-chloro-[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS Registry Number1673568-73-4
SynonymsKAR5417; RVT-1201; RVT-014; Rodatristat ethyl (prodrug: CAS 1673571-51-1)
Development CodesKAR5417 (active); KAR5585 (prodrug)
KEGG DRUG EntryD11317 [3] [8] [9]

Properties

CAS Number

1673568-73-4

Product Name

Rodatristat

IUPAC Name

(3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Molecular Formula

C27H27ClF3N5O3

Molecular Weight

562.0 g/mol

InChI

InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30)31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1

InChI Key

ZNSPHKJFQDEABI-NZQKXSOJSA-N

SMILES

C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

KAR-5417; KAR 5417; KAR5417

Canonical SMILES

C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F

Isomeric SMILES

C1CN(CCC12C[C@H](NC2)C(=O)O)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.